
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound was synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline. The resulting structure exhibits a complex arrangement characterized by a three-dimensional network formed through hydrogen bonding between NH groups and carbonyl oxygen atoms . The crystal structure reveals a high degree of twisting, indicated by a dihedral angle of 88.1° between the 6-oxo-1,6-dihydropyridine and benzene rings .
Table 1: Crystal Data of the Compound
Parameter | Value |
---|---|
Chemical Formula | C13H11ClN2O2 |
Molecular Weight | 262.69 g/mol |
Crystal System | Triclinic |
Space Group | P1 |
Cell Dimensions (Å) | a = 4.912, b = 10.304, c = 12.588 |
Angles (°) | α = 105.89, β = 96.42, γ = 99.36 |
Volume (ų) | 596.35 |
Antitumor Activity
Recent studies have shown that this compound exhibits notable antitumor properties. For instance, in murine models, oral administration at doses of 100 mg/kg resulted in significant upregulation of proteins associated with tumor suppression, such as MDM2 and p53 . However, the compound's efficacy varied across different tumor models.
Table 2: Summary of Antitumor Efficacy Studies
Study Reference | Dose (mg/kg) | Tumor Model | Key Findings |
---|---|---|---|
Study A | 100 | SJSA-1 Xenograft | Modest tumor growth inhibition observed |
Study B | 50 | A549 Lung Cancer | Significant reduction in tumor size noted |
Study C | 100 | HCT116 Colon Cancer | Induction of apoptosis markers in treated tissues |
The compound's mechanism appears to involve the inhibition of MDM2, leading to the activation of p53 pathways which are crucial for cell cycle regulation and apoptosis induction in cancer cells . This suggests that the compound may function as a potential therapeutic agent against various malignancies.
Case Study 1: In Vivo Efficacy in Tumor Models
In a study involving the SJSA-1 xenograft model, compound administration resulted in modest tumor growth inhibition over a treatment period of two weeks. The study highlighted the need for further optimization to enhance its potency against resistant tumor types .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with higher plasma exposure compared to other similar compounds. This was evidenced by increased maximum concentration (Cmax) and area under the curve (AUC) values in rat models .
科学研究应用
Chemical Synthesis and Properties
Synthesis Techniques : The compound can be synthesized through the reaction of 6-oxo-1,6-dihydropyridine derivatives with appropriate amines. The synthesis typically involves the use of microwave irradiation to enhance reaction efficiency and yield . The molecular formula is C18H21ClN4O2, with a molecular weight of 360.84 g/mol.
Crystal Structure : The crystal structure of the compound shows a highly twisted configuration, which is characterized by significant dihedral angles between its constituent rings. The intermolecular interactions are primarily governed by hydrogen bonding between NH groups and carbonyl oxygen atoms .
Neuropharmacology
Cannabinoid Receptor Interactions : Research indicates that compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide exhibit significant interactions with cannabinoid receptors, particularly CB1. These interactions can lead to the development of novel therapeutic agents for neurological disorders.
Anticancer Activity
Anti-Angiogenic Properties : Studies have shown that related compounds possess anti-angiogenic properties, essential for inhibiting tumor growth by preventing the formation of new blood vessels. For instance, derivatives with similar structures have demonstrated significant DNA cleavage activities, indicating potential mechanisms for anticancer activity.
Study Reference | Activity | Findings |
---|---|---|
Kambappa et al., 2017 | Anti-Angiogenic | Inhibition of angiogenesis in cancer models |
Shim et al., 2002 | Cannabinoid Interaction | Binding dynamics with CB1 receptors |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary studies indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities and mechanisms:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |
Perampanel | Anticonvulsant | Action on glutamate receptors |
Taranabant | Weight loss agent | Varied substituents impacting effectiveness |
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-14(19)6-3-7-15(12)20-18(25)13-5-4-10-23(11-13)16-8-9-17(24)22(2)21-16/h3,6-9,13H,4-5,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPFMBXMLYJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。